2-Cyano-5-(2,3-difluorophenyl)phenol
Description
2-Cyano-5-(2,3-difluorophenyl)phenol (CAS: 1261998-64-4, molecular formula: C₁₃H₇F₂NO, molecular weight: 231.2 g/mol) is a fluorinated aromatic compound featuring a phenol backbone substituted with a cyano group at the 2-position and a 2,3-difluorophenyl moiety at the 5-position . This structure combines electron-withdrawing groups (cyano and fluorine) with a phenolic hydroxyl group, which may influence its acidity, solubility, and reactivity.
Properties
IUPAC Name |
4-(2,3-difluorophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-11-3-1-2-10(13(11)15)8-4-5-9(7-16)12(17)6-8/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZBQHJPCUOFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684735 | |
| Record name | 2',3'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-64-4 | |
| Record name | [1,1′-Biphenyl]-4-carbonitrile, 2′,3′-difluoro-3-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261998-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(2,3-difluorophenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and 2-cyanophenol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 2,3-difluorobenzene undergoes a nucleophilic aromatic substitution reaction with 2-cyanophenol in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(2,3-difluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-Cyano-5-(2,3-difluorophenyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(2,3-difluorophenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group and fluorine atoms play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol (CAS: 1261990-31-1)
- Molecular Formula: C₁₃H₇ClFNO
- Key Differences: Substitution at the 2-position: Chlorine replaces the cyano group. Fluorine placement: A single fluorine is present at the 2-position of the phenyl ring, compared to two fluorines (2,3-difluorophenyl) in the target compound. The difluorophenyl moiety may also improve steric interactions in molecular packing or binding compared to the mono-fluorinated variant .
Acifluorfen (5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid)
- Molecular Formula: C₁₄H₇ClF₃NO₅
- Key Differences: Backbone: Benzoic acid instead of phenol. Substituents: A trifluoromethyl group and nitro group enhance electron-withdrawing effects, while a phenoxy linkage introduces conformational flexibility. Impact: Acifluorfen’s nitro and trifluoromethyl groups likely confer higher lipophilicity and herbicide activity compared to the target compound, which lacks these functional groups .
Fluorinated Aromatic Derivatives in Drug Design
N-(2,3-Difluorophenyl)-2-fluorobenzamide
- Molecular Features: Contains a 2,3-difluorophenyl group similar to the target compound but replaces the phenol-cyano system with an amide bond.
Halosafen (5-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-N-(ethylsulfonyl)-2-nitrobenzamide)
- Molecular Formula : C₁₇H₁₂ClF₄N₂O₆S
- Key Differences: Incorporates a sulfonamide and trifluoromethylphenoxy group, enhancing both steric bulk and metabolic stability.
- Impact : The sulfonamide group in halosafen improves binding affinity to biological targets, a feature absent in the target compound .
Physicochemical and Electronic Properties
| Property | 2-Cyano-5-(2,3-difluorophenyl)phenol | 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol | Acifluorfen |
|---|---|---|---|
| Molecular Weight (g/mol) | 231.2 | 247.6 (Cl vs. F substitution) | 369.7 |
| Key Functional Groups | Cyano, 2,3-difluorophenyl, phenol | Chloro, cyano, 2-fluorophenyl, phenol | Trifluoromethyl, nitro |
| Electron Effects | Strong electron-withdrawing (cyano, F) | Moderate (Cl less electronegative than F) | Very strong (Nitro, CF₃) |
| Potential Applications | Laboratory research | Unreported | Herbicide |
Research Implications and Limitations
- Synthetic Challenges: The difluorophenyl and cyano groups in the target compound may complicate synthesis due to steric hindrance and sensitivity of the cyano group to hydrolysis .
- Biological Relevance: While fluorinated aromatics like N-(2,3-difluorophenyl)-2-fluorobenzamide show promise in medicinal chemistry, the phenolic structure of this compound may limit membrane permeability compared to amide derivatives .
- Data Gaps : Critical physicochemical data (e.g., logP, pKa) are unavailable in the provided evidence, hindering direct comparison of solubility or bioavailability with analogues.
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